molecular formula C17H13FN4O2 B4509898 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide

Cat. No. B4509898
M. Wt: 324.31 g/mol
InChI Key: QUZARVTXXOXEDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including esterification, hydrazine hydration, and cyclization reactions. For example, the synthesis of a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, is achieved through a series of reactions including ring closure, the Suzuki reaction, hydrolysis, and amidation reactions (Qin et al., 2019). These methods could potentially be adapted for the synthesis of 2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this family has been determined using techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and X-ray diffraction. These techniques provide insight into the geometrical structure, electronic properties, and intermolecular interactions. For instance, studies have shown that these compounds can exhibit low energy gaps indicating chemical reactivity and potential biological activity (El Kalai et al., 2023).

Chemical Reactions and Properties

The reactivity of these compounds towards various chemical reactions is significant for understanding their chemical properties. For example, the title compounds can undergo transformations such as nucleophilic substitution reactions, leading to the synthesis of novel fluorinated polyimides with remarkable solubility and thermal stability (Madhra et al., 2002). These reactions are crucial for modifying the chemical structure to enhance its physical and chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and molecular weight, are essential for determining the compound's suitability for various applications. The synthesized fluorinated polyimides derived from similar compounds exhibit excellent solubility in various organic solvents, high thermal stability, and significant molecular weights, making them suitable for high-performance applications (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical reagents and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions. Studies on related compounds have shown that they can act as versatile precursors for synthesizing a wide range of heterocyclic systems, demonstrating their significant chemical reactivity and potential for generating novel compounds with diverse biological activities (Heinisch et al., 1994).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-3-1-12(2-4-13)15-5-6-17(24)22(21-15)11-16(23)20-14-7-9-19-10-8-14/h1-10H,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZARVTXXOXEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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